molecular formula C16H19N3O2 B12234094 4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]benzonitrile

4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]benzonitrile

Cat. No.: B12234094
M. Wt: 285.34 g/mol
InChI Key: RIIURWOADWUXTA-UHFFFAOYSA-N
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Description

4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]benzonitrile is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]benzonitrile typically involves the construction of the pyrrolidine and morpholine rings followed by their functionalization and coupling with a benzonitrile group. One common approach is to start with commercially available precursors such as pyrrolidine and morpholine derivatives. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]benzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of small molecules with biological targets.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to a biological response. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-yl)benzonitrile
  • 4-(Morpholin-4-yl)benzonitrile
  • 4-(Pyrrolidin-2-carbonyl)morpholine

Uniqueness

4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]benzonitrile is unique due to the combination of its structural features, which include both pyrrolidine and morpholine rings along with a benzonitrile group. This unique structure may confer distinct biological activities and properties compared to similar compounds.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]benzonitrile

InChI

InChI=1S/C16H19N3O2/c17-11-13-3-5-14(6-4-13)19-9-10-21-15(12-19)16(20)18-7-1-2-8-18/h3-6,15H,1-2,7-10,12H2

InChI Key

RIIURWOADWUXTA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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